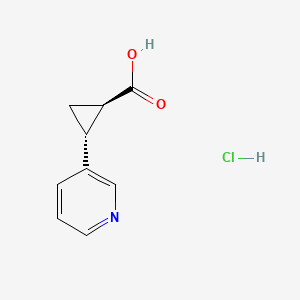

trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

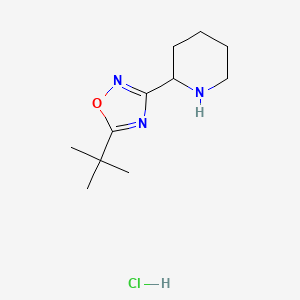

“trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is a chemical compound with the IUPAC name (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride . It has a molecular weight of 199.64 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1 . This code provides a detailed description of the molecule’s structure. Unfortunately, a detailed molecular structure analysis is not available in the search results. Physical And Chemical Properties Analysis

This compound is an off-white solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Transformations

Research has shown that compounds with cyclopropane moieties, including those similar to trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid HCl, are significant in the synthesis of complex molecules. The ring-opening of cyclopropane, as observed in the bromination reactions of esters, leads to the formation of new esters, alcohols, and acids with potential inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant for treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019). Additionally, transformations of resin-bound pyridinium ylides have been utilized for a stereoselective synthesis of cyclopropanecarboxylates, demonstrating the versatility of cyclopropane derivatives in synthetic organic chemistry (Vo, Eyermann, & Hodge, 1997).

Biological Evaluation

The biological activities of cyclopropane derivatives are extensively studied. For instance, chiral ruthenium(II) complexes have shown efficient activity for asymmetric cyclopropanation of olefins, producing compounds with potential pharmacological applications (Nishiyama et al., 1995). Furthermore, the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives have provided insights into the structural requirements for biological activity, showcasing the potential of cyclopropane and pyridine derivatives in medicinal chemistry (Du Hui-r, 2014).

Mechanism of Action

While the specific mechanism of action for “trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is not available in the search results, it’s worth noting that similar cyclopropane derivatives have been used as inhibitors of O-acetylserine sulfhydrylase (OASS-A), a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms .

Safety and Hazards

properties

IUPAC Name |

(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFDAIBMARWIIE-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)

![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)

![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779522.png)

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)

![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779524.png)

![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)